7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
Properties
IUPAC Name |
7-[4-(2-methoxyacetyl)piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-23-12-16(20(28)25-10-8-24(9-11-25)18(27)14-30-2)19-17(13-23)21(29)26(22-19)15-6-4-3-5-7-15/h3-7,12-13H,8-11,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRRFDPWHXLXIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a synthetic compound that belongs to the class of pyrazolo[4,3-c]pyridines, which are known for their diverse biological activities. This article reviews its biological activities, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas.
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[4,3-c]pyridines exhibit significant antimicrobial properties. In vitro studies have shown that the compound demonstrates moderate to good activity against a range of bacterial strains. For instance, a study reported that compounds with similar structures showed effective inhibition of Gram-positive and Gram-negative bacteria .
Anticancer Potential
The anticancer activity of pyrazolo[4,3-c]pyridines has also been explored. The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. A specific study highlighted that derivatives with piperazine moieties exhibited enhanced cytotoxicity against various tumor cells, suggesting a promising avenue for cancer therapy.
Neuroprotective Effects
Neuroprotective properties have been attributed to related pyrazolo compounds. The mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress markers in neuronal cells. This suggests a potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with various molecular targets including:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors involved in neurotransmission.
Case Studies and Research Findings
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has indicated that derivatives of pyrazolo[4,3-c]pyridine exhibit significant anticancer properties. For instance, studies have demonstrated that related compounds can induce apoptosis in various cancer cell lines. The mechanism of action often involves the activation of apoptotic pathways, such as the cleavage of poly(ADP-ribose) polymerase (PARP) and caspase activation, leading to cell death in cancerous cells .
2. Antiproliferative Effects
The compound has been evaluated for its antiproliferative effects against several human cancer cell lines, including K562 (chronic myeloid leukemia), MV4-11 (biphenotypic B myelomonocytic leukemia), and MCF-7 (breast cancer). The results showed low micromolar GI50 values, indicating potent activity against these cell lines .
3. Neuropharmacological Potential
The piperazine component suggests potential applications in neuropharmacology. Piperazine derivatives have been associated with selective serotonin reuptake inhibition, which could be beneficial in treating mood disorders . The structural modifications in this compound may enhance its efficacy as an antidepressant or anxiolytic agent.
4. Antimicrobial Properties
Preliminary studies suggest that pyrazolo[4,3-c]pyridine derivatives can exhibit antimicrobial activity. This opens avenues for developing new antibiotics or antifungal agents based on the structural framework of this compound .
Case Studies
Comparison with Similar Compounds
Structural Analogues with Pyrazolo-Pyridinone/Pyrimidinone Cores
Key Structural and Functional Differences
- Core Heterocycle: The target compound’s pyrazolo[4,3-c]pyridinone core differs from pyrazolo[1,5-a]pyrimidinones (e.g., MK66) in ring size and nitrogen positioning, influencing electronic distribution and binding affinity .
- Piperazine Modifications : The 2-methoxyacetyl substituent on piperazine (target) contrasts with 2-fluorophenyl () or sulfonyl groups (). Methoxyacetyl provides moderate polarity, whereas fluorophenyl enhances lipophilicity and metabolic stability .
- Substituent Effects : Methyl at position 5 (target) vs. ethyl or methoxypropyl () alters steric bulk and solubility. Ethyl groups may enhance membrane penetration, while methoxypropyl improves aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
